Cas no 833486-94-5 (2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic ester derivative featuring a nitro-substituted aniline core. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials science research. The presence of the dioxaborolane group enhances stability and solubility in organic solvents, facilitating handling and storage. The nitro group offers additional reactivity for further functionalization, making it a versatile building block. Its well-defined structure and high purity ensure consistent performance in complex synthetic pathways. This reagent is particularly valuable in the development of agrochemicals, pharmaceuticals, and advanced organic materials.
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline structure
833486-94-5 structure
Product Name:2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS No:833486-94-5
MF:C12H17BN2O4
MW:264.085383176804
MDL:MFCD06795680
CID:720091
PubChem ID:87560450
Update Time:2025-11-02

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • 4-Amino-3-nitrophenylboronic acid pinacol ester
    • Benzenamine,2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 2-(4-Amino-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
    • 2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • [2-Nitro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]amine
    • MDL: MFCD06795680
    • Inchi: 1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)15(16)17/h5-7H,14H2,1-4H3
    • InChI Key: QOYJKGGBFKVKDP-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(N)=CC=C(B2OC(C)(C)C(C)(C)O2)C=1)=O

Computed Properties

  • Exact Mass: 264.12800
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Melting Point: 175.0 to 180.0 deg-C
  • PSA: 90.30000
  • LogP: 2.58060

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Security Information

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Pricemore >>

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2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 100 °C
Reference
Highly Water-Soluble BODIPY-Based Fluorescent Probe for Sensitive and Selective Detection of Nitric Oxide in Living Cells
K. Vegesna, Giri; et al, ACS Applied Materials & Interfaces, 2013, 5(10), 4107-4112

Production Method 2

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: X-Phos ,  (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: Ethanol ;  10 min, rt
1.2 1.5 h, rt
Reference
Room-temperature borylation and one-pot two-step borylation/Suzuki-Miyaura cross-coupling reaction of aryl chlorides
Ji, Hong; et al, RSC Advances, 2018, 8(25), 13643-13648

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  100 °C
Reference
Development of multitargeted inhibitors of both the insulin-like growth factor receptor (IGF-IR) and members of the epidermal growth factor family of receptor tyrosine kinases
Hubbard, Robert D.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1718-1721

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium chloride ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ;  100 °C
Reference
Pyrazolo[3,4-d]pyrimidines as potent inhibitors of the insulin-like growth factor receptor (IGF-IR)
Hubbard, Robert D.; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(19), 5406-5409

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Raw materials

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Preparation Products

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Suppliers

Amadis Chemical Company Limited
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(CAS:833486-94-5)2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Order Number:A22794
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):570.0
Email:sales@amadischem.com

Additional information on 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 833486-94-5): A Versatile Boron-Containing Intermediate for Organic Synthesis

In the rapidly evolving field of organic chemistry, 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 833486-94-5) has emerged as a valuable boron-containing building block for pharmaceutical and materials science applications. This nitroaniline boronic ester derivative combines the reactivity of both aromatic nitro groups and boronic acid functionalities, making it a sought-after intermediate in modern synthetic chemistry.

The molecular structure features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the para position relative to an amino group, with a nitro substituent at the ortho position. This unique arrangement allows for multiple chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions, which remain one of the most powerful tools for carbon-carbon bond formation in drug discovery programs.

Recent trends in medicinal chemistry have shown increased demand for boron-containing compounds, driven by their applications in proteolysis-targeting chimeras (PROTACs) and boron neutron capture therapy (BNCT) agents. While 833486-94-5 itself isn't directly used in these therapies, its structural features make it valuable for creating more complex boronated pharmaceutical intermediates.

The compound's nitro group offers additional synthetic versatility, serving as: (1) a potential hydrogen bond acceptor in molecular recognition, (2) a precursor for reduction to valuable amino derivatives, and (3) an electron-withdrawing group that influences the electronic properties of the aromatic system. These characteristics explain why researchers frequently search for "nitro-substituted boronic esters" and "functionalized aniline boronic acid derivatives" in chemical literature databases.

From a materials science perspective, 2-Nitro-4-(pinacolboron)aniline has shown promise in the development of organic electronic materials. The push-pull electronic effects created by the electron-donating amino group and electron-withdrawing nitro group, combined with the boronic ester functionality, make this compound interesting for designing novel conjugated systems and molecular sensors.

In synthetic applications, the protected boronic acid form (as the pinacol ester) offers several advantages: improved stability compared to free boronic acids, enhanced solubility in organic solvents, and reduced propensity for protodeboronation. These properties make 833486-94-5 particularly valuable for multi-step syntheses where the boron functionality needs to survive various reaction conditions.

The growing interest in boron chemistry is reflected in search trends, with queries like "how to handle air-sensitive boronic esters" and "best conditions for Suzuki coupling with nitroarenes" becoming increasingly common. Proper storage of 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically requires protection from moisture and oxygen, often under inert atmosphere or with molecular sieves.

Analytical characterization of this compound typically involves 1H NMR, 13C NMR, and 11B NMR spectroscopy, with the latter being particularly important for verifying the integrity of the boronic ester functionality. Mass spectrometry and HPLC are also commonly employed for purity assessment, especially when the material is intended for pharmaceutical applications.

As the pharmaceutical industry continues to explore boron's unique properties in drug design, intermediates like 2-Nitro-4-(pinacolboron)aniline will likely see increased utilization. The compound's dual functionality allows for sequential modification strategies - the nitro group can be reduced to an amine for further derivatization after the boronic ester has participated in cross-coupling reactions.

Environmental and safety considerations for this compound are typical of nitroaromatic compounds and organoboron species. While not classified as highly hazardous, standard precautions for handling organic compounds should be observed, including the use of appropriate personal protective equipment and proper ventilation when working with powdered material.

The synthesis of 833486-94-5 typically proceeds through palladium-catalyzed borylation reactions of appropriate nitrohaloaniline precursors or via directed ortho-metalation strategies. Recent advances in continuous flow chemistry have made the production of such boronic ester intermediates more efficient and scalable.

Looking forward, the unique properties of 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline position it as a key player in the development of: (1) novel bioconjugation reagents, (2) covalent inhibitor scaffolds, and (3) functional materials with tailored electronic properties. Its combination of aromatic substitution patterns and protected boron functionality offers synthetic chemists a versatile platform for molecular design.

For researchers working with this compound, common experimental challenges include optimizing Suzuki coupling conditions with electron-deficient aryl halides and preventing decomposition during storage. These practical considerations often lead to searches for "stabilization methods for nitroarylboronic esters" and "improving yields in hindered boronic ester couplings".

In conclusion, 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline represents an important class of functionalized boronic acid derivatives that bridge the gap between traditional organic synthesis and modern boron-based therapeutic agents. Its growing importance in both pharmaceutical and materials science applications ensures continued interest in this versatile building block.

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Amadis Chemical Company Limited
(CAS:833486-94-5)2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
A22794
Purity:99%
Quantity:25g
Price ($):570.0
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